molecular formula C7H10O4 B4925816 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid CAS No. 50598-41-9

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B4925816
CAS No.: 50598-41-9
M. Wt: 158.15 g/mol
InChI Key: DWKOJUAMEBEFOX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is known for its unique structure, which includes a furan ring with a carboxylic acid group and two methyl groups attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,5-furandicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which exert their effects through different mechanisms. For example, its derivatives may inhibit specific enzymes or interact with cellular receptors to modulate biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-2-oxooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-7(2)3-4(5(8)9)6(10)11-7/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKOJUAMEBEFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299063
Record name 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50598-41-9
Record name NSC127887
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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